Momordicoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Momordicoside A, a cucurbitane triterpenoid glycoside, is isolated from the bitter melon vine, Momordica charantia . The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the negative regulation of insulin signaling, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity .
Mode of Action
This compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition can enhance insulin signaling, leading to improved glucose uptake and metabolism . .
Biochemical Pathways
The inhibition of PTP1B by this compound can affect the insulin signaling pathway . This pathway plays a crucial role in regulating glucose homeostasis in the body. By enhancing insulin signaling, this compound may help improve glucose control and potentially exert anti-diabetic effects . .
Result of Action
The inhibition of PTP1B by this compound can lead to enhanced insulin signaling, which may result in improved glucose control . This suggests that this compound could potentially have anti-diabetic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the plant source of this compound, Momordica charantia, is widely distributed across tropical and subtropical regions . The growth conditions of the plant, including climate, soil quality, and cultivation practices, can affect the concentration and bioactivity of this compound. Additionally, factors such as the method of extraction and purification can also influence the potency and efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
Momordicoside A is a non-toxic cucurbitane glycoside . It is one of the many phytochemicals found in Momordica charantia, which also includes carbohydrates, proteins, fatty acids, amino acids, phenolic acids, minerals, essential oils, alkaloids, vitamins, flavonoids, and other triterpenoids
Cellular Effects
For instance, Momordicoside G has been found to decrease reactive oxygen species (ROS) and promote autophagy, thus inducing apoptosis in M1-like macrophages . The exact cellular effects of this compound remain to be investigated.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Studies on similar compounds suggest potential pathways. For example, Momordicoside G has been found to selectively suppress M1 macrophages, stimulating M2-associated lung injury repair and preventing inflammation-associated lung carcinoma lesions
Dosage Effects in Animal Models
Studies on Momordica charantia have shown its potential for reducing blood sugar in type 2 diabetes mellitus
Metabolic Pathways
Studies suggest that compounds from Momordica charantia may have potential as Keap1 inhibitors, thereby increasing the antioxidant status of the cellular environment
Transport and Distribution
Studies suggest that compounds from Momordica charantia may influence the subcellular localization of certain proteins
Subcellular Localization
Studies suggest that compounds from Momordica charantia may influence the subcellular localization of certain proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Momordicoside A involves the extraction from the fruits of Momordica charantia using methanol . The process includes several steps of purification and isolation to obtain the pure compound. High-performance liquid chromatography (HPLC) is commonly used for the separation and purification of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from bitter melon seeds. The seeds are processed using capillary zone electrophoresis, which optimizes electrophoresis conditions such as pH value, concentration of running buffer, and applied voltage . This method is characterized by its rapidity, accuracy, and suitability for large-scale analyses.
Chemical Reactions Analysis
Types of Reactions
Momordicoside A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that exhibit enhanced biological activities. For example, oxidation of this compound can lead to the formation of compounds with increased anti-cancer properties .
Scientific Research Applications
Momordicoside A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of cucurbitane-type triterpenoids and their derivatives.
Medicine: The compound has been studied for its potential anti-diabetic and anti-cancer properties. It has shown promise in reducing blood glucose levels and inhibiting tumor growth.
Comparison with Similar Compounds
Momordicoside A is unique among cucurbitane-type triterpenoid glycosides due to its specific structure and biological activities. Similar compounds include:
Momordicoside B: Another glycoside from Momordica charantia with similar anti-diabetic properties.
Momordicoside F1 and F2: Known for their anti-inflammatory and anti-cancer activities.
Momordicoside K, L, M, N, and S: These compounds share structural similarities with this compound but differ in their specific biological effects.
Properties
IUPAC Name |
(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYJYPOPDKQBQJ-WVMSUIAMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.